molecular formula C13H16N2O2S2 B2611053 1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034420-37-4

1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B2611053
CAS No.: 2034420-37-4
M. Wt: 296.4
InChI Key: FSHFDEIJIYSQNT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a urea derivative featuring a 2-methoxyethyl group on one nitrogen and a bis-thiophenylmethyl moiety (thiophen-2-yl and thiophen-3-yl linked via a methyl group) on the other nitrogen. Urea derivatives are widely studied for their biological activities, including enzyme inhibition, anticancer, and antimicrobial properties.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-17-6-5-14-13(16)15-12(10-4-8-18-9-10)11-3-2-7-19-11/h2-4,7-9,12H,5-6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHFDEIJIYSQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC(C1=CSC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves the reaction of 2-methoxyethylamine with a thiophene-based isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme can be represented as follows:

2-Methoxyethylamine+Thiophene-based isocyanateThis compound\text{2-Methoxyethylamine} + \text{Thiophene-based isocyanate} \rightarrow \text{this compound} 2-Methoxyethylamine+Thiophene-based isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, toluene, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea exhibits significant anticancer properties. Its mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study: In Vitro Anticancer Studies

  • A study evaluated the compound against several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).
Cell Line TestedIC50 Value (µM)Mechanism of Action
A54915.0Inhibition of EGFR signaling
MCF-712.5Apoptosis induction
HeLa8.0Cell cycle arrest

The results suggest that the compound can effectively inhibit cell proliferation by targeting specific signaling pathways associated with cancer growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It appears to modulate immune responses and inhibit pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Research

  • In a murine model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

This suggests that this compound may serve as a promising candidate for further development as an anti-inflammatory agent .

Neuroprotective Properties

Preliminary studies have indicated that this compound may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by protecting neuronal cells from oxidative stress.

Research Findings on Neuroprotection

Model UsedObserved Effect
SH-SY5Y neuronsReduced oxidative stress markers
Mouse modelImproved cognitive function

These findings highlight the compound's potential in neurodegenerative disease research, suggesting mechanisms such as antioxidant activity and cellular protection against apoptosis .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of thiophene rings and the urea moiety can facilitate binding to these targets, leading to modulation of biological pathways. The exact mechanism may involve inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs with Thiophene Substituents

Thiophene-containing urea derivatives are notable for their electronic and steric effects. Key analogs include:

  • 3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea (MW: 324.8 g/mol): This compound substitutes the bis-thiophene group with a single thiophen-3-ylmethyl group and a 2-hydroxyethyl chain. The hydroxyl group may enhance hydrogen bonding but reduce lipophilicity compared to the methoxyethyl group in the target compound .
Table 1: Structural and Molecular Weight Comparison
Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol)
Target Compound 2-Methoxyethyl Bis(thiophen-2-yl/3-yl)methyl ~324–325*
3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-... 2-Hydroxyethyl Thiophen-3-ylmethyl 324.8
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-... 4-Chloro-3-(CF₃)phenyl Pyridine-thioether N/A
1-(3-Cyano-tetrahydrobenzo[b]thiophene-2-yl)-... Tetrahydrobenzo[b]thiophene Benzoyl hydrazono N/A

*Estimated based on analogs in .

Thiourea vs. Urea Derivatives

Thioureas (e.g., 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea) exhibit stronger urease inhibition due to sulfur’s higher nucleophilicity and ability to coordinate metal ions. The target urea derivative may show reduced enzymatic inhibition but improved metabolic stability compared to thioureas .

Electronic and Solubility Effects

  • Methoxyethyl vs. Hydroxyethyl : The methoxy group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to hydrophilic hydroxyethyl analogs .
  • Thiophene vs. Pyridine : Pyridine-containing ureas (e.g., ) exhibit electron-withdrawing effects, altering hydrogen-bonding capacity. Thiophene’s electron-rich nature may favor π-π stacking in hydrophobic binding pockets .

Biological Activity

1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Urea Linkage : The reaction between thiophene derivatives and urea under controlled conditions, often utilizing solvents like dichloromethane or ethanol.
  • Introduction of the Methoxyethyl Group : This is achieved through alkylation reactions involving methoxyethyl halides.
  • Cyclization Reactions : These may involve thiocarbonyl compounds to introduce the thiophene rings into the structure.

Biological Activity

This compound exhibits a range of biological activities, which are summarized in the following table:

Activity Type Description References
Antimicrobial Exhibits significant antimicrobial properties against various pathogens.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, with varying degrees of potency.
Anti-inflammatory Shows potential in reducing inflammation markers in vitro.
Antiviral Investigated for activity against viral infections, though specific mechanisms remain under study.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells or pathogens.
  • Signal Transduction Modulation : Interaction with cellular receptors can alter signal transduction pathways, impacting cell growth and survival .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various (thio)ureas, including this compound. The compound showed notable cytotoxicity against several cancer cell lines, with an IC50 value indicating effective inhibition at low concentrations. Specifically, it exhibited selective activity against non-small cell lung cancer and breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives containing the thiophene moiety were screened for antimicrobial activity. The results indicated that this compound displayed broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 1-(2-Methoxyethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea?

Methodological Answer:

  • Stepwise Functionalization : Begin with the synthesis of the thiophene-methyl scaffold via Friedel-Crafts alkylation or coupling reactions between thiophene derivatives. Use anhydrous CH2_2Cl2_2 as the solvent under nitrogen protection to minimize side reactions .
  • Urea Formation : React the intermediate with 2-methoxyethyl isocyanate under reflux conditions. Monitor reaction progress via TLC or HPLC. Purify using reverse-phase HPLC (methanol-water gradient) to isolate the product with >95% purity .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of anhydrides or isocyanates) and reaction time (12–24 hours) to maximize efficiency. For example, reports 67% yield for analogous urea derivatives using optimized molar ratios .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the thiophene-methyl linkage (δ 6.5–7.5 ppm for thiophene protons) and urea NH groups (δ 5.5–6.0 ppm). Compare with computed NMR spectra using DFT methods for validation .
  • IR Spectroscopy : Identify characteristic urea C=O stretching (~1640–1680 cm1^{-1}) and thiophene C-S vibrations (~680–750 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+ and fragmentation patterns consistent with the methoxyethyl and thiophene substituents .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound in cancer research?

Methodological Answer:

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM) .
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate protein targets (e.g., Bcl-2, caspase-3) via Western blotting .
  • Experimental Design : Apply factorial design (e.g., Box-Behnken) to optimize variables like concentration, exposure time, and cell density. Statistical analysis (ANOVA) can identify significant factors .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media). Use inter-laboratory validation to rule out protocol variability .
  • Computational Feedback : Perform molecular docking (Autodock Vina) to predict binding affinities for targets like tyrosine kinases or tubulin. Cross-reference with experimental IC50_{50} values to identify outliers .
  • Multi-Technique Validation : Combine SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Q. What computational approaches are suitable for predicting the reactivity and stability of this urea derivative?

Methodological Answer:

  • Reaction Path Analysis : Use quantum chemical calculations (Gaussian 16) at the B3LYP/6-31G* level to map energy barriers for urea hydrolysis or thiophene ring oxidation .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (AMBER force field) to predict solubility and aggregation behavior. Calculate radial distribution functions for hydrogen-bonding interactions .
  • ADMET Prediction : Employ tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .

Q. How to address solubility challenges in formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Test mixtures of PEG-400, ethanol, and Labrasol® (e.g., 30:40:30 v/v) to enhance aqueous solubility. Use dynamic light scattering (DLS) to monitor particle size .
  • Solid Dispersion : Prepare amorphous dispersions with PVP-K30 via spray drying. Characterize using DSC and XRD to confirm amorphous state and improved dissolution rates .
  • In Vivo Testing : Administer via oral gavage in rodent models, with plasma concentration monitored via LC-MS/MS. Compare bioavailability against intravenous formulations .

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